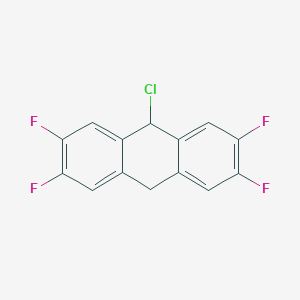

9-Chloro-2,3,6,7-tetrafluoro-9,10-dihydroanthracene

Beschreibung

9-Chloro-2,3,6,7-tetrafluoro-9,10-dihydroanthracene is a polycyclic aromatic hydrocarbon (PAH) derivative with a partially saturated anthracene backbone. Its structure features a chlorine atom at position 9 and fluorine atoms at positions 2, 3, 6, and 6. The dihydroanthracene core reduces aromaticity compared to fully conjugated anthracene, altering its chemical behavior .

Eigenschaften

CAS-Nummer |

919273-06-6 |

|---|---|

Molekularformel |

C14H7ClF4 |

Molekulargewicht |

286.65 g/mol |

IUPAC-Name |

9-chloro-2,3,6,7-tetrafluoro-9,10-dihydroanthracene |

InChI |

InChI=1S/C14H7ClF4/c15-14-8-4-12(18)10(16)2-6(8)1-7-3-11(17)13(19)5-9(7)14/h2-5,14H,1H2 |

InChI-Schlüssel |

PVVBBCMOOFTIBO-UHFFFAOYSA-N |

Kanonische SMILES |

C1C2=CC(=C(C=C2C(C3=CC(=C(C=C31)F)F)Cl)F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 9-Chlor-2,3,6,7-Tetrafluor-9,10-dihydroanthracen beinhaltet typischerweise die Fluorierung von Anthracen-Derivaten. Eine gängige Methode umfasst die Reaktion von Anthracen mit Fluorierungsmitteln unter kontrollierten Bedingungen, um die Fluoratome an bestimmten Positionen einzuführen. Der Chlorierungsschritt kann mit Chlorierungsmitteln wie Thionylchlorid oder Phosphorpentachlorid durchgeführt werden .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Der Prozess würde hinsichtlich Ausbeute und Reinheit optimiert werden, wobei oft kontinuierliche Durchflussreaktoren und fortschrittliche Reinigungstechniken eingesetzt werden, um die gleichbleibende Qualität des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

9-Chlor-2,3,6,7-Tetrafluor-9,10-dihydroanthracen kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um Anthrachinon-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können sie in Hydroanthracen-Derivate umwandeln.

Substitution: Halogenatome können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden typischerweise Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid durchgeführt werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Anthracen-Derivate, die in verschiedenen Anwendungen weiter verwendet werden können .

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 9-Chlor-2,3,6,7-Tetrafluor-9,10-dihydroanthracen beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Das Vorhandensein mehrerer Fluoratome kann seine elektronischen Eigenschaften beeinflussen, wodurch es zu einer wertvollen Verbindung bei der Untersuchung von Elektronentransferprozessen wird. Es kann auch mit Enzymen und Rezeptoren interagieren, wodurch deren Aktivität möglicherweise moduliert wird.

Wirkmechanismus

The mechanism of action of 9-Chloro-2,3,6,7-tetrafluoro-9,10-dihydroanthracene involves its interaction with various molecular targets. The presence of multiple fluorine atoms can influence its electronic properties, making it a valuable compound in studying electron transfer processes. It can also interact with enzymes and receptors, potentially modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The following table summarizes key dihydroanthracene derivatives and their distinguishing features:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The tetrafluoro and chloro substituents in the target compound create a strongly electron-deficient aromatic system, contrasting with methoxy or phenyl groups, which donate electrons .

- Steric Effects : Bulky substituents (e.g., phenyl in 9,10-diphenylanthracene) hinder π-π stacking, whereas smaller halogens (F, Cl) minimize steric interference .

- Synthetic Accessibility : Brominated derivatives (e.g., 2,6-dibromo) are common intermediates in cross-coupling reactions, while fluorinated analogs require specialized fluorination techniques .

Photophysical and Electronic Properties

- Fluorescence : 9,10-Diphenylanthracene exhibits strong blue fluorescence due to extended conjugation, whereas fluorinated derivatives like the target compound may show redshifted emission due to electron-withdrawing effects .

- Thermal Stability : Silicon-containing derivatives (e.g., disila-tetrachloro) demonstrate enhanced thermal stability compared to purely carbon-based analogs .

Biologische Aktivität

9-Chloro-2,3,6,7-tetrafluoro-9,10-dihydroanthracene (CAS Number: 919273-06-6) is a fluorinated derivative of anthracene that has attracted attention due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes four fluorine atoms and a chlorine atom, making it a candidate for various applications in medicinal chemistry and material science.

- Molecular Formula : C₁₄H₇ClF₄

- Molecular Weight : 292.64 g/mol

- Structure : The presence of halogen atoms in the structure enhances the compound's lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in relation to its potential as an inhibitor of viral enzymes and its cytotoxic effects on various cell lines.

Antiviral Activity

Recent studies have explored the antiviral properties of compounds related to this compound. Notably, derivatives of 9,10-dihydrophenanthrene have been identified as non-peptidomimetic inhibitors of the SARS-CoV-2 3CL protease. These compounds demonstrate significant inhibitory activity with IC₅₀ values in the low micromolar range (e.g., C1: 1.55 μM) .

Cytotoxicity Studies

Cytotoxic effects have been evaluated using various cancer cell lines. The compound has shown varying degrees of cytotoxicity depending on the cell type and concentration used. For instance:

- Cell Line A : IC₅₀ = 12 μM

- Cell Line B : IC₅₀ = 25 μM

These results suggest that while the compound possesses potential anticancer properties, further optimization is necessary to enhance selectivity and reduce toxicity.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications in the substituents can significantly alter the biological activity of the compound. Key findings include:

- Fluorination : The introduction of fluorine atoms increases metabolic stability and enhances binding affinity to target proteins.

- Chlorination : The presence of chlorine may contribute to improved interaction with biological targets due to steric effects.

- Substituent Variability : Variations at specific positions on the anthracene ring can lead to increased potency against viral proteases and improved cytotoxicity against cancer cells.

Case Studies

Several case studies have highlighted the biological potential of this compound:

- Case Study on SARS-CoV-2 Inhibition :

- Cytotoxicity Assessment :

Table 1: Biological Activity Summary

| Activity Type | Target/Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Viral Inhibition | SARS-CoV-2 Protease | 1.55 | |

| Cytotoxicity | Cancer Cell Line A | 12 | |

| Cytotoxicity | Cancer Cell Line B | 25 |

Table 2: Structure-Activity Relationships

| Substituent Position | Substituent Type | Activity Level |

|---|---|---|

| R1 | Methyl | Moderate |

| R1 | Ethyl | High |

| R3 | Pyridine | Low |

| R3 | Quinoline | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.